BenchChemオンラインストアへようこそ!

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

Physicochemical profiling ADME prediction Extraction efficiency

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS 1207175-71-0) is a heterocyclic building block belonging to the quinazoline-2,4-dione family, characterized by a fused bicyclic core bearing two oxo groups at positions 2 and 4 and an ethyl ester substituent at position 6. Its molecular formula is C₁₁H₁₀N₂O₄ (MW 234.21 g/mol).

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1207175-71-0
Cat. No. B3221711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
CAS1207175-71-0
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O
InChIInChI=1S/C11H10N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h3-5H,2H2,1H3,(H2,12,13,14,16)
InChIKeyDIBHGAMUWNFAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS 1207175-71-0) – Core Scaffold Identity and Procurement Context


Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS 1207175-71-0) is a heterocyclic building block belonging to the quinazoline-2,4-dione family, characterized by a fused bicyclic core bearing two oxo groups at positions 2 and 4 and an ethyl ester substituent at position 6 . Its molecular formula is C₁₁H₁₀N₂O₄ (MW 234.21 g/mol) . The quinazoline-2,4-dione scaffold is a privileged pharmacophore investigated extensively for PARP, PARG, AMPA receptor, and DNA gyrase inhibition [1]. This specific 6-ethyl ester congener serves predominantly as a synthetic intermediate, and its procurement value hinges on differentiated physicochemical properties, positional substitution pattern, and purity specifications relative to closely related analogs.

Why In-Class Quinazoline-2,4-diones Cannot Substitute for Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate in Synthetic and Biological Workflows


Quinazoline-2,4-diones bearing different substituents at position 6, different ester alkyl chains, or the free carboxylic acid exhibit divergent lipophilicity, hydrogen-bonding capacity, and reactivity profiles that directly impact synthetic tractability, intermediate solubility, and biological target engagement . For instance, the free carboxylic acid analog (CAS 1821028-80-1) is documented as a PYCR1 ligand with a distinct PDB co-crystal structure (8TCX), whereas the ethyl ester cannot engage the same binding pose without hydrolysis [1]. The methyl ester (CAS 939979-80-3) differs in LogP by approximately 0.2–0.5 log units and exhibits altered transesterification kinetics relative to the ethyl ester, affecting its utility as a precursor in ester-aminolysis or hydrazinolysis sequences . The 7-carboxylate positional isomer (CAS 864293-01-6) places the ester at a metabolically and electronically distinct site on the aromatic ring, yielding different regiochemical outcomes in electrophilic substitution and cross-coupling reactions . These quantifiable differences preclude simple interchange of in-class analogs without re-optimization of reaction conditions or re-validation of biological assay results.

Quantitative Differentiation of Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate from Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl Ester vs. Methyl Ester and Free Acid Analogs

The target ethyl ester exhibits a predicted LogP of 1.06, which is approximately 0.2–0.5 log units higher than the methyl ester analog (predicted LogP ~0.55–0.80) and substantially higher than the free carboxylic acid (XlogP 0.3) . This increased lipophilicity enhances organic-phase extractability during workup and improves membrane permeability in cell-based assays, while the intermediate LogP value (between the highly polar acid and more lipophilic 7-substituted analogs) offers a balanced solubility profile for both aqueous and organic reaction media .

Physicochemical profiling ADME prediction Extraction efficiency

Purity Grade Availability: ≥98% HPLC vs. Typical 95–97% for Positional Isomers

The ethyl 6-carboxylate is routinely supplied at ≥98% purity (HPLC) by multiple vendors including ChemScene (CS-0689794, ≥98%), MolCore (NLT 98%), and Leyan (98%), whereas the 7-carboxylate positional isomer (CAS 864293-01-6) is typically offered at standard purity of 97% (Bidepharm) and the free carboxylic acid at 95–97% . The higher baseline purity of the 6-ethyl ester reduces the need for pre-use purification in sensitive catalytic reactions or biological assays where trace impurities can confound dose-response measurements .

Purity specification Procurement quality Assay reproducibility

Regiochemical Differentiation: 6-Carboxylate vs. 7-Carboxylate Positional Isomer

The carboxylate substituent at position 6 places the ester group para to the N-1 position of the quinazoline-2,4-dione scaffold, whereas the 7-carboxylate isomer (CAS 864293-01-6) places it meta . This positional difference alters the electronic deactivation pattern of the aromatic ring: the 6-ester exerts a stronger electron-withdrawing effect on the ring junction, modulating the reactivity of the C-5 and C-7 positions toward electrophilic aromatic substitution relative to the 7-ester . In SAR campaigns, the 6-substitution pattern is documented in PARG inhibitor lead optimization (J. Med. Chem. 2018, quinazolinedione sulfonamide series), where the 6-position is a critical vector for sulfonamide attachment; the corresponding 7-substituted analogs show distinct potency shifts [1].

Regioselective synthesis Cross-coupling Structure-activity relationship

Ester Hydrolysis Lability: Ethyl Ester as a Controlled Pro-Drug or Intermediate Handle

The ethyl ester moiety provides intermediate hydrolytic stability compared to the methyl ester (which hydrolyzes faster under basic conditions due to reduced steric bulk) and the tert-butyl ester (which requires acidolysis). The ethyl ester of quinazoline-2,4-dione-6-carboxylate is reported to be stable under standard laboratory storage conditions (sealed, dry, 2–8°C) but susceptible to hydrolysis by strong acids or bases . This controlled lability is advantageous when the ester is used as a temporary protecting group that can be selectively removed to reveal the free carboxylic acid for further conjugation (e.g., amide bond formation with amine-bearing pharmacophores), without premature cleavage during multi-step synthetic sequences [1].

Prodrug design Controlled hydrolysis Synthetic intermediate stability

Procurement-Driven Application Scenarios for Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate


PARG Inhibitor Lead Optimization and Structure-Activity Relationship Studies

The quinazoline-2,4-dione scaffold is a validated core for PARG (poly(ADP-ribose) glycohydrolase) inhibitors, as demonstrated by Waszkowycz et al. (J. Med. Chem. 2018), where 6-substituted quinazolinedione sulfonamides achieved oral bioavailability and cellular PARG inhibition [1]. Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate serves as a direct precursor for introducing sulfonamide or amide functionality at the 6-position via ester hydrolysis followed by coupling. Its ≥98% purity ensures that SAR interpretation is not confounded by impurities that could act as partial agonists or cytotoxic artifacts.

Synthesis of DNA Gyrase/Topoisomerase IV Inhibitors for Antibacterial Discovery

Quinazoline-2,4-diones such as PD 0305970 and PD 0326448 are established bacterial gyrase and topoisomerase inhibitors with broad-spectrum activity against quinolone-resistant Gram-positive pathogens [2]. The 6-ethyl ester derivative provides a functionalizable handle at a position that does not interfere with the critical 1,3-dione pharmacophore required for metal-ion chelation in the enzyme active site, making it a strategic intermediate for generating focused libraries of novel gyrase inhibitors.

Building Block for PROTAC and Bifunctional Degrader Synthesis

The ethyl ester at position 6 can be hydrolyzed to the free carboxylic acid and subsequently coupled to polyethylene glycol (PEG) linkers or amide-bearing E3 ligase ligands (e.g., VHL, CRBN ligands) for targeted protein degradation applications [3]. The intermediate LogP (1.06) of the ethyl ester precursor facilitates solution-phase chemistry in polar aprotic solvents (DMF, DMSO), while the acid form (XlogP 0.3) would require more forcing conditions for dissolution, making the ester the preferred form for initial linker conjugation steps.

Quote Request

Request a Quote for Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.